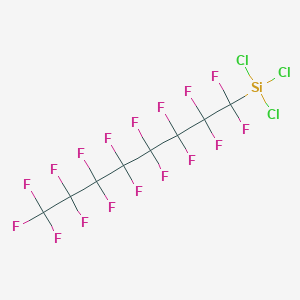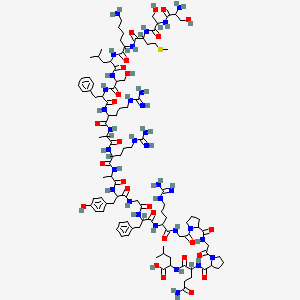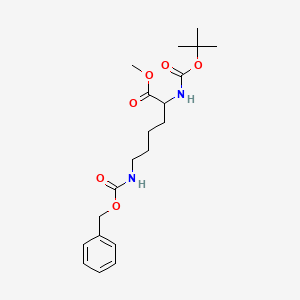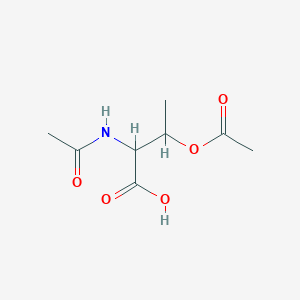
Dansyl-dl-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-dl-valine is a compound that combines the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) with the amino acid valine. The dansyl group is known for its fluorescent properties, making it useful in various biochemical applications. This compound is often used in analytical chemistry and biochemistry for labeling and detecting amino acids and peptides due to its strong fluorescence under UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-dl-valine typically involves the reaction of dansyl chloride with dl-valine. The reaction is carried out in an alkaline medium, usually with sodium bicarbonate or another suitable base, to facilitate the nucleophilic substitution of the chloride group by the amino group of valine . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Acetone or other suitable organic solvents.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications for purity and fluorescence intensity.
Chemical Reactions Analysis
Types of Reactions
Dansyl-dl-valine can undergo various chemical reactions, including:
Oxidation: The dansyl group can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can modify the dansyl group, potentially affecting its binding and fluorescence.
Substitution: The sulfonyl group can participate in substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of dansylated derivatives .
Scientific Research Applications
Dansyl-dl-valine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chromatography and electrophoresis to detect and quantify amino acids and peptides.
Biology: Employed in studying protein structure and function by labeling specific amino acids.
Medicine: Utilized in diagnostic assays to detect biomarkers and in drug development to study protein interactions.
Mechanism of Action
The mechanism by which dansyl-dl-valine exerts its effects is primarily through its fluorescent properties. The dansyl group absorbs UV light and emits fluorescence, which can be detected and measured. This property makes it an excellent tool for labeling and detecting amino acids and peptides. The molecular targets are typically the amino groups of proteins and peptides, where the dansyl group forms a stable covalent bond .
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-valine: Similar to dansyl-dl-valine but with a specific chirality (L-form).
Dansyl-DL-methionine: Another dansylated amino acid used for similar applications.
Dansyl-L-lysine: Used for labeling lysine residues in proteins.
Uniqueness
This compound is unique due to its combination of the dansyl group with the racemic mixture of valine, providing a broader application range compared to its chiral counterparts. Its strong fluorescence and stability make it a valuable tool in various analytical and research applications .
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDIKGSZAUMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)
![(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)

![9-[6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13397542.png)

![3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)
![3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13397560.png)



![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)


